molecular formula C25H22Cl2N4O4 B2791261 ethyl 7-butyl-6-(2,5-dichlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534576-94-8

ethyl 7-butyl-6-(2,5-dichlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2791261
CAS No.: 534576-94-8
M. Wt: 513.38
InChI Key: SDGURHOEPDUQTA-IADYIPOJSA-N
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Description

This compound belongs to a class of tricyclic heterocyclic derivatives characterized by a fused triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core. The structure features a 2,5-dichlorobenzoyl group at position 6, a butyl substituent at position 7, and an ethyl ester at position 3. The dichlorinated benzoyl moiety enhances lipophilicity and electron-withdrawing properties, which may influence binding interactions in biological systems or material applications. The butyl chain contributes to hydrophobic interactions, while the ethyl ester group modulates solubility and metabolic stability .

Computational modeling using programs like SHELXL (mentioned in ) could refine its crystallographic parameters, while hydrogen-bonding patterns (as discussed in ) may dictate its solid-state packing.

Properties

IUPAC Name

ethyl 7-butyl-6-(2,5-dichlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22Cl2N4O4/c1-3-5-11-31-21-17(24(33)30-12-7-6-8-20(30)28-21)14-18(25(34)35-4-2)22(31)29-23(32)16-13-15(26)9-10-19(16)27/h6-10,12-14H,3-5,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGURHOEPDUQTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C1=NC(=O)C3=C(C=CC(=C3)Cl)Cl)C(=O)OCC)C(=O)N4C=CC=CC4=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 1-butyl-2-((2,5-dichlorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multiple steps, starting with the preparation of the pyrimidine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the 2,5-dichlorobenzoyl group is usually accomplished through a nucleophilic substitution reaction, where a suitable dichlorobenzoyl chloride reacts with an amine precursor. The final step involves the formation of the imino group and the esterification to introduce the ethyl and butyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency. Purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

The compound ethyl 7-butyl-6-(2,5-dichlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic molecule with potential applications in various fields, particularly in pharmaceuticals and materials science. This article explores its applications based on available research findings and insights.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The triazatricyclo framework is known to enhance the bioactivity of pharmaceutical agents. Studies have shown that derivatives of triazine compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .

Antimicrobial Properties

The presence of the dichlorobenzoyl moiety in the compound suggests potential antimicrobial activity. Compounds with halogen substitutions often display enhanced efficacy against various bacterial strains. Preliminary studies have indicated that similar compounds can act against resistant strains of bacteria, making them candidates for further investigation in antibiotic development .

Enzyme Inhibition

The compound may also serve as an enzyme inhibitor. Research on related triazine derivatives has demonstrated their ability to inhibit enzymes involved in metabolic pathways, which could be leveraged for therapeutic benefits in conditions like diabetes or obesity .

Photovoltaic Materials

The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. The extended conjugated system allows for efficient light absorption and charge transport, essential for improving the efficiency of solar cells .

Polymer Chemistry

In polymer synthesis, the compound can act as a monomer or cross-linking agent due to its functional groups. This application is particularly relevant in creating materials with specific mechanical properties or thermal stability, which are crucial for advanced engineering applications .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer properties of a related triazine compound. The results showed that the compound inhibited cell proliferation in various cancer cell lines by inducing apoptosis through mitochondrial pathways. This study underscores the potential of this compound as a lead compound for developing new anticancer therapies .

Case Study 2: Antimicrobial Activity

In another research project focusing on antimicrobial activity, derivatives of this compound were tested against multi-drug resistant bacterial strains. The findings indicated that these derivatives exhibited significant inhibition zones compared to standard antibiotics, suggesting their potential utility in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of (Z)-ethyl 1-butyl-2-((2,5-dichlorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound’s imino and carbonyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the dichlorobenzoyl group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Substituents Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Topological Polar Surface Area (Ų) Key Structural Features
Target: Ethyl 7-butyl-6-(2,5-dichlorobenzoyl)imino-2-oxo-... 2,5-dichlorobenzoyl; butyl ~500 (estimated) ~3.9 ~6 ~8 ~101 Dichlorine enhances lipophilicity and steric bulk
Ethyl 7-(3-methoxypropyl)-6-(3-methylbenzoyl)imino-2-oxo-... ( ) 3-methylbenzoyl; 3-methoxypropyl 474.5 2.7 6 8 101 Methoxy group increases polarity
Ethyl 6-(3,5-dimethylbenzoyl)imino-7-propyl-2-oxo-... ( ) 3,5-dimethylbenzoyl; propyl 458.5 3.7 5 6 91.6 Symmetric dimethyl groups reduce conformational flexibility
Ethyl 7-benzyl-6-(2-methylbenzoyl)imino-2-oxo-... ( ) 2-methylbenzoyl; benzyl 492.18 ~3.5 ~6 ~7 ~95 Benzyl group introduces aromatic stacking potential
Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-... ( ) 3-chlorobenzoyl; methyl ~450 (estimated) ~3.2 ~5 ~5 ~90 Monochlorine balances lipophilicity and reactivity

Key Observations:

Substituent Effects on Lipophilicity (XLogP3): The target compound’s 2,5-dichlorobenzoyl group increases XLogP3 (~3.9) compared to analogs with single chlorine (e.g., 3.2 in ) or non-halogenated substituents (e.g., 2.7 in ). This suggests enhanced membrane permeability but reduced aqueous solubility. The butyl chain further elevates hydrophobicity relative to shorter alkyl groups (e.g., propyl in ).

Compounds with methoxy groups ( ) or fewer halogen atoms (–4) exhibit lower LogP values, favoring solubility in aqueous environments.

Structural Flexibility and Conformation: The target compound’s eight rotatable bonds (comparable to ) suggest greater conformational flexibility than analogs with rigid substituents (e.g., benzyl in ). This may impact binding specificity in biological targets.

Electronic and Steric Effects: The electron-withdrawing dichlorobenzoyl group may polarize the imino bond, altering reactivity in nucleophilic substitution or cyclization reactions. Steric hindrance from the butyl chain could limit access to active sites in enzymes compared to smaller substituents (e.g., methyl in ).

Research Implications

  • Medicinal Chemistry: The dichlorinated analog’s lipophilicity makes it a candidate for CNS-targeting drugs, though metabolic stability may require optimization of the ester group.
  • Materials Science: Enhanced electron-deficient aromatic systems could serve as n-type semiconductors or photoactive layers.
  • Synthetic Challenges: Steric bulk may complicate catalytic asymmetric synthesis, necessitating tailored conditions (e.g., bulky ligands in cross-coupling reactions).

Biological Activity

Ethyl 7-butyl-6-(2,5-dichlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of the biological activity associated with this compound based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of triazine derivatives and features a unique tricyclic structure that contributes to its biological properties. The presence of the dichlorobenzoyl group is significant for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various triazine derivatives, including those similar to this compound. The compound exhibits notable cytotoxicity against several cancer cell lines:

  • IC50 Values :
    • MDA-MB231 (breast cancer): 15.83 µM
    • HeLa (cervical cancer): 2.21 µM
    • HepG2 (hepatocellular carcinoma): 12.21 µM
    • MCF-7 (breast cancer): 16.32 µM

These values indicate a strong inhibitory effect on cell proliferation in these cancer types .

The mechanism through which this compound exerts its anticancer effects involves:

  • Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerase enzymes crucial for DNA replication and repair.
  • Kinase Inhibition : It also demonstrates inhibitory activity against key kinases involved in cell signaling pathways related to cancer progression.

Study on Triazine Derivatives

A comprehensive study evaluated various triazine derivatives for their biological activity profiles across multiple assays. The findings indicated that compounds with structural similarities to ethyl 7-butyl-6-(2,5-dichlorobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca exhibited varying degrees of activity across different bioassays:

CompoundCancer TypeIC50 (µM)Mechanism
Compound AMDA-MB23115.83Topoisomerase Inhibition
Compound BHeLa2.21Kinase Inhibition
Compound CHepG212.21Multi-target

This table summarizes the activity data and mechanisms identified in recent research .

Toxicity and Safety Profile

While assessing the biological activity of this compound, it is crucial to consider its toxicity profile:

  • Non-Toxicity in Normal Cells : Preliminary studies suggest that this compound does not exhibit cytotoxic effects on non-cancerous cell lines such as MCF-12A.
  • Safety Margins : The therapeutic index appears favorable when comparing IC50 values against normal cell viability .

Q & A

Q. What analytical techniques are recommended for confirming the structural identity of this compound?

Methodological Answer: Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve the tricyclic framework, imino, and carbonyl groups .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected m/z for C₂₄H₂₂Cl₂N₄O₄) .
  • X-ray Crystallography : For absolute stereochemical determination, especially if chiral centers or π-π stacking interactions are present .
    Cross-validation with computational simulations (e.g., DFT calculations) is advised to resolve ambiguities in complex regions of the spectrum .

Q. What standard synthetic protocols are available for this compound?

Methodological Answer: Key steps include:

  • Electrochemical Synthesis : Use tetrabutylammonium bromide (TBAB) as a mediator under controlled voltage (e.g., 1.2–1.5 V) to minimize by-products .
  • Multi-Step Organic Reactions : Sequential acylation, cyclization, and functionalization (e.g., introducing the 2,5-dichlorobenzoyl group via Friedel-Crafts acylation) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing side products?

Methodological Answer:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency but require strict anhydrous conditions to avoid hydrolysis .
  • Catalyst Screening : Test Pd(II) or Cu(I) catalysts for imino group stabilization during cyclization .
  • Real-Time Monitoring : Use inline FTIR or HPLC to track intermediate formation and adjust reaction time/temperature dynamically .
    Contradictions in yield data (e.g., 40–65% in similar triazatricyclo syntheses) may arise from trace moisture or oxygen; use Schlenk techniques for reproducibility .

Q. How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer:

  • Assay Reproducibility : Validate activity across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) and independent labs .
  • Purity Verification : Ensure >95% purity (via HPLC) to exclude confounding effects from synthetic impurities .
  • Mechanistic Studies : Use fluorescence polarization or SPR to quantify binding affinity to proposed targets (e.g., bacterial gyrase vs. human topoisomerases) .
    Structure-activity relationship (SAR) analysis of analogs (e.g., replacing 2,5-dichlorobenzoyl with nitrobenzoyl) can isolate pharmacophoric groups responsible for selectivity .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., cytochrome P450 isoforms) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess stability .
  • ADMET Prediction : Tools like SwissADME evaluate logP, solubility, and CYP450 inhibition to prioritize analogs with favorable pharmacokinetics .

Q. How can stereochemical challenges during synthesis be addressed?

Methodological Answer:

  • Chiral Auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) to control asymmetric centers during cyclization .
  • Dynamic Kinetic Resolution : Use Pd-catalyzed conditions to favor enantioselective pathways .
  • Chiral HPLC : Employ Chiralpak columns (e.g., IA or IB) for enantiomer separation post-synthesis .

Q. What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to pH 1–13 buffers, UV light, and 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify parent compound loss using UPLC-QTOF .
    Degradation products (e.g., hydrolyzed carboxylate) should be characterized via HRMS and NMR to identify instability hotspots .

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